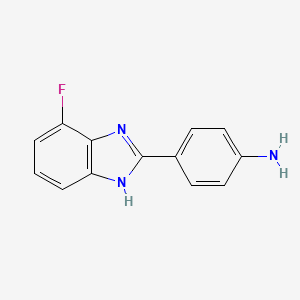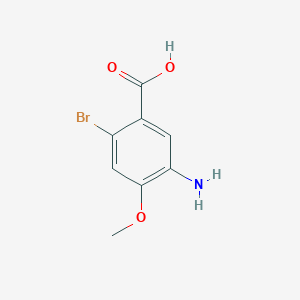![molecular formula C9H6N2O3 B1443312 3-甲酰基-1H-吡咯并[3,2-b]吡啶-5-羧酸 CAS No. 1190316-75-6](/img/structure/B1443312.png)
3-甲酰基-1H-吡咯并[3,2-b]吡啶-5-羧酸
描述
3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic aromatic organic compound characterized by a pyrrolopyridine core structure with a formyl group at the 3-position and a carboxylic acid group at the 5-position
科学研究应用
Chemistry: In chemistry, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: . Its structural features allow it to be incorporated into drug molecules that target specific diseases.
Industry: In the industrial sector, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
Target of Action
The compound “3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid” might have potential inhibitory activity against different cancer cell lines . It’s also suggested that similar compounds have shown activity on kinase inhibition .
Mode of Action
It’s suggested that similar compounds might interact with their targets through hydrogen bonds .
Biochemical Pathways
Similar compounds have shown to affect antibacterial, antifungal, and antiviral activities .
Result of Action
Similar compounds have shown potent antiproliferative activity against certain cells .
生化分析
Biochemical Properties
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell growth, differentiation, and angiogenesis . The interaction between 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid and FGFRs involves binding to the receptor’s ligand-binding domain, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cellular processes .
Cellular Effects
The effects of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . For instance, in breast cancer 4T1 cells, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid inhibits cell proliferation and induces apoptosis by arresting the cell cycle in the G0/G1 phase . Additionally, this compound significantly inhibits cell migration and invasion, further demonstrating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid exerts its effects through several mechanisms. The compound binds to the FGFRs, leading to receptor dimerization and autophosphorylation . This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate gene expression and cellular metabolism . Additionally, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has been shown to induce reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid remains stable under normal laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over time, the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, remain significant, demonstrating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid may exhibit toxic effects, including weight loss and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . Additionally, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, further modulating its activity and stability .
Transport and Distribution
The transport and distribution of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can localize to specific cellular compartments, influencing its activity and function . These interactions are crucial for the compound’s therapeutic efficacy and bioavailability.
Subcellular Localization
The subcellular localization of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid plays a significant role in its activity and function. The compound is known to localize to the cytoplasm and nucleus, where it can interact with various biomolecules . In the cytoplasm, 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can modulate signaling pathways and enzyme activity . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions starting from simpler pyrrolopyridine derivatives. One common approach is the cyclization of appropriate precursors followed by selective functionalization at the desired positions. Reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyrrolopyridine core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with the desired quality.
化学反应分析
Types of Reactions: 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation reactions. These reactions are influenced by the presence of functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Condensation: Condensation reactions typically involve the use of dehydrating agents like acetic anhydride (Ac2O).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as various substituted pyrrolopyridine derivatives.
相似化合物的比较
3-Formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Uniqueness: 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity
属性
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-3-10-6-1-2-7(9(13)14)11-8(5)6/h1-4,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXELYIWRQFSJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)
![1,3-Dioxo-octahydroimidazolidino[1,5-a]piperazine-5-carboxamide](/img/structure/B1443234.png)

![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)

![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)


![2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1443245.png)
![5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1443246.png)
![2-[3-(3-Phenylpropoxy)phenyl]acetonitrile](/img/structure/B1443248.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1443249.png)


